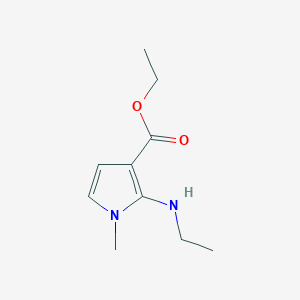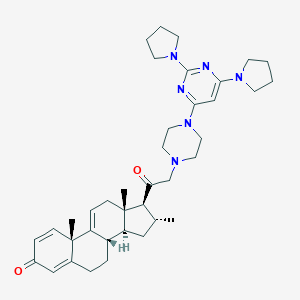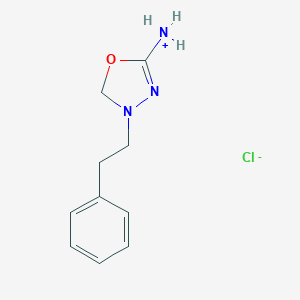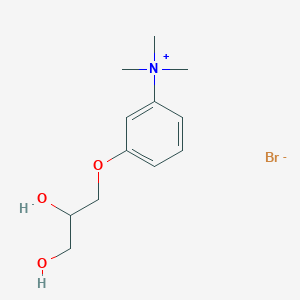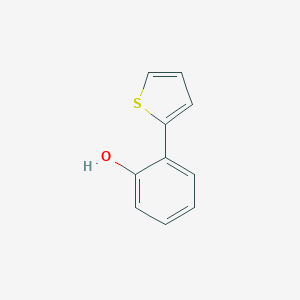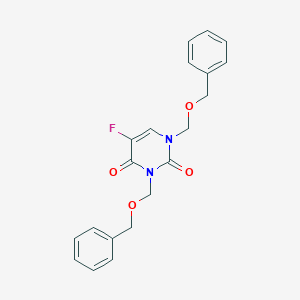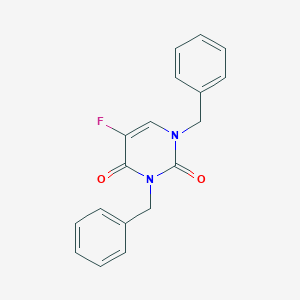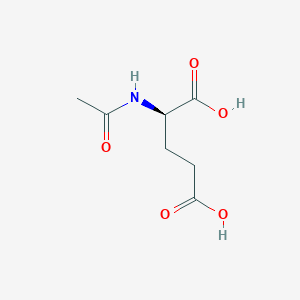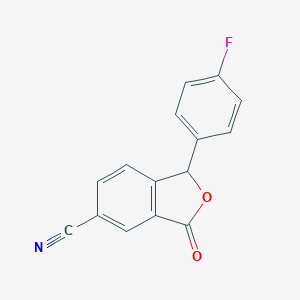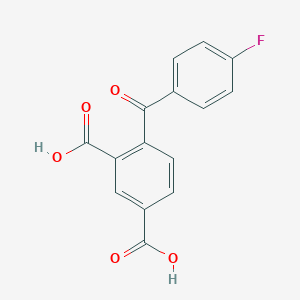![molecular formula C7H6N2OS2 B025969 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one CAS No. 108310-74-3](/img/structure/B25969.png)
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a unique method that involves the reaction of 2-mercapto-4H-thiazolo[3,2-a]pyridin-3-one with methyl iodide.
Mechanism Of Action
The mechanism of action of 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one is not fully understood. However, studies have shown that this compound exhibits anti-inflammatory and anti-tumor activities by inhibiting the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells. Additionally, 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one has been shown to exhibit antibacterial and antifungal activities by disrupting the cell membrane of microorganisms.
Biochemical And Physiological Effects
Studies have shown that 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one exhibits low toxicity and is well-tolerated by living organisms. This compound has been shown to have a moderate inhibitory effect on human liver microsomal cytochrome P450 enzymes, which are responsible for the metabolism of various drugs and xenobiotics in the body. Additionally, 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one has been shown to have a moderate inhibitory effect on human acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one in lab experiments is its high purity and good yields. Additionally, this compound exhibits low toxicity and is well-tolerated by living organisms. However, one of the limitations of using 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one. One direction is to investigate its potential as a photosensitizer in photodynamic therapy for the treatment of cancer. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological and environmental samples. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one is a heterocyclic compound that has potential applications in various fields of scientific research. This compound is synthesized using a unique method that involves the reaction of 2-mercapto-4H-thiazolo[3,2-a]pyridin-3-one with methyl iodide. Studies have shown that 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one exhibits anti-inflammatory, anti-tumor, and anti-microbial properties, and has potential as a photosensitizer and fluorescent probe. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one involves the reaction of 2-mercapto-4H-thiazolo[3,2-a]pyridin-3-one with methyl iodide. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The reaction yields 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one in good yields and high purity.
Scientific Research Applications
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one has potential applications in various fields of scientific research. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential as a photosensitizer in photodynamic therapy. Additionally, 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one has been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
108310-74-3 |
|---|---|
Product Name |
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one |
Molecular Formula |
C7H6N2OS2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one |
InChI |
InChI=1S/C7H6N2OS2/c1-11-7-9-6-5(12-7)4(10)2-3-8-6/h2-3H,1H3,(H,8,10) |
InChI Key |
NGGUIXPRVVWSFP-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(S1)C(=O)C=CN2 |
Canonical SMILES |
CSC1=NC2=C(S1)C(=O)C=CN2 |
synonyms |
Thiazolo[4,5-b]pyridin-7-ol, 2-(methylthio)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




